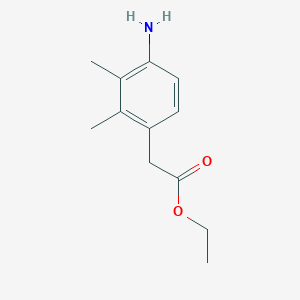
Ethyl 2-(4-amino-2,3-dimethylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-amino-2,3-dimethylphenyl)acetate is an organic compound with the molecular formula C12H17NO2 It is a derivative of glycine and is characterized by the presence of an ethyl ester group, an amino group, and two methyl groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-amino-2,3-dimethylphenyl)acetate can be synthesized through the arylation of ethyl glyoxylate with aniline derivatives. One efficient method involves the use of bismuth salts as catalysts. The reaction typically proceeds under mild conditions, utilizing non-toxic and commercially viable reagents. The process involves the following steps:
Reaction of ethyl glyoxylate with aniline derivatives: This step forms the intermediate product.
Catalysis by bismuth salts: Bismuth salts facilitate the arylation process, leading to the formation of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The use of bismuth salts as catalysts is advantageous due to their low toxicity and cost-effectiveness. The reaction can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-amino-2,3-dimethylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Ethyl 2-(4-amino-2,3-dimethylphenyl)acetate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and glycine derivatives.
Biology: It is used in the study of amino acid derivatives and their biological activities.
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs with amino acid moieties.
Industry: It is utilized in the production of intermediates for various chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 2-(4-amino-2,3-dimethylphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(4-aminophenyl)acetate: Lacks the additional methyl groups on the phenyl ring.
Methyl 2-(4-amino-2,3-dimethylphenyl)acetate: Contains a methyl ester group instead of an ethyl ester group.
Ethyl 2-(4-nitro-2,3-dimethylphenyl)acetate: Contains a nitro group instead of an amino group.
Uniqueness
This compound is unique due to the presence of both amino and ester functional groups, along with two methyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in organic synthesis and pharmaceuticals.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
ethyl 2-(4-amino-2,3-dimethylphenyl)acetate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)7-10-5-6-11(13)9(3)8(10)2/h5-6H,4,7,13H2,1-3H3 |
Clé InChI |
AIZCGHMFHYQAJY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(C(=C(C=C1)N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B11756897.png)

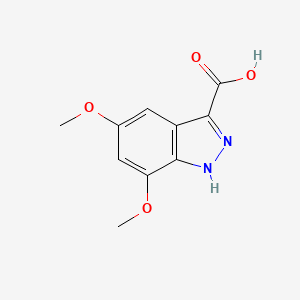
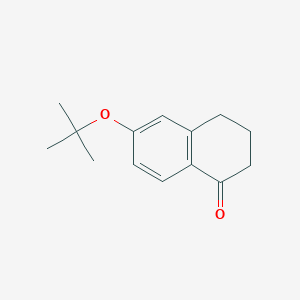

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756932.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11756934.png)
![(2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone](/img/structure/B11756940.png)
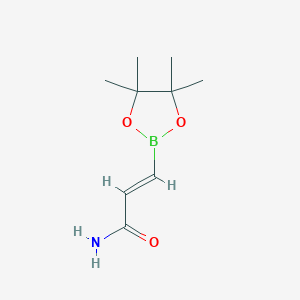
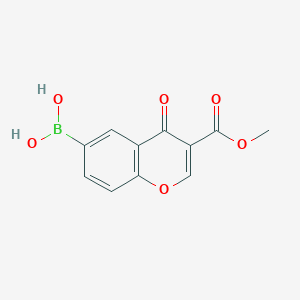

![3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11756967.png)

